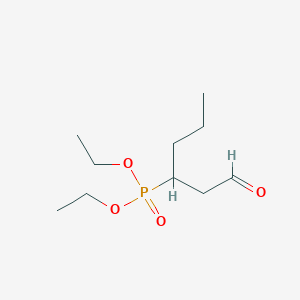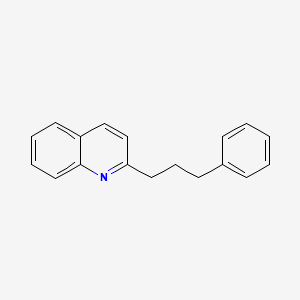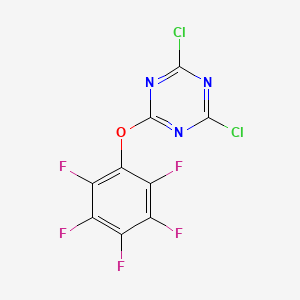
2,4-Dichloro-6-(pentafluorophenoxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(pentafluorophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a pentafluorophenoxy group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(pentafluorophenoxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with pentafluorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(pentafluorophenoxy)-1,3,5-triazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazines can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Coupling Products: Biaryl compounds formed through coupling reactions.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(pentafluorophenoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(pentafluorophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the modification of the target molecule’s structure and function, resulting in various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6-phenylphenoxyethylamine
- 2-Chloro-6-phenylphenoxyethylamine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2,4-Dichloro-6-(pentafluorophenoxy)-1,3,5-triazine is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties This makes it particularly useful in applications requiring high reactivity and specificity
Propiedades
Número CAS |
112749-13-0 |
|---|---|
Fórmula molecular |
C9Cl2F5N3O |
Peso molecular |
332.01 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(2,3,4,5,6-pentafluorophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C9Cl2F5N3O/c10-7-17-8(11)19-9(18-7)20-6-4(15)2(13)1(12)3(14)5(6)16 |
Clave InChI |
QJDXZLADPHPKQP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


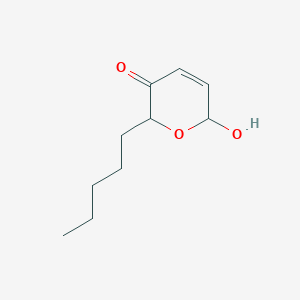
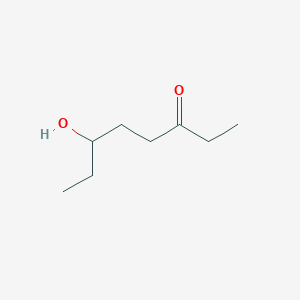
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
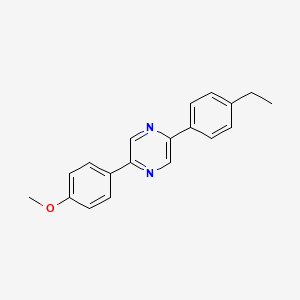
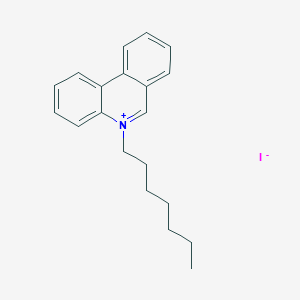
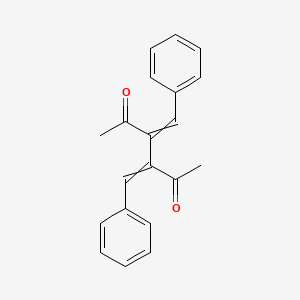

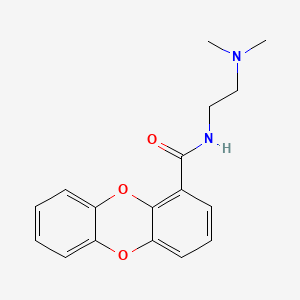
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)


